molecular formula C10H9ClN2O2 B13656865 Ethyl 3-chloro-1H-indazole-4-carboxylate

Ethyl 3-chloro-1H-indazole-4-carboxylate

Cat. No.: B13656865
M. Wt: 224.64 g/mol
InChI Key: NPQTYDMAQRVYMB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like copper(I) iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Ethyl 3-chloro-1H-indazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 3-chloro-2H-indazole-4-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-4-3-5-7-8(6)9(11)13-12-7/h3-5H,2H2,1H3,(H,12,13)

InChI Key

NPQTYDMAQRVYMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NNC(=C21)Cl

Origin of Product

United States

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